-Bromo-4-(trifluoromethyl)aniline is an aromatic amine, a class of organic compounds with various applications in scientific research. Researchers have described several methods for its synthesis, including:
2-Bromo-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to an aniline structure. Its molecular formula is C7H5BrF3N, with a molecular weight of approximately 240.02 g/mol. The compound appears as a white solid and has a melting point range of 32 to 35 °C . It is classified as hazardous, with potential effects including skin irritation and respiratory issues upon exposure .
The biological activity of 2-Bromo-4-(trifluoromethyl)aniline is primarily linked to its role as a building block in pharmaceutical synthesis. Studies indicate that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to their unique electronic properties. This compound may serve as a precursor for synthesizing bioactive molecules with potential therapeutic applications .
Several methods exist for synthesizing 2-Bromo-4-(trifluoromethyl)aniline, including:
2-Bromo-4-(trifluoromethyl)aniline finds application in various fields:
Research on interaction studies involving 2-Bromo-4-(trifluoromethyl)aniline has focused on its metabolic pathways and pharmacokinetics. A study utilizing NMR spectroscopy highlighted its metabolic fate in vivo, providing insights into how it interacts with biological systems . Additionally, understanding its interactions with various biological targets can aid in predicting its efficacy and safety profile in therapeutic applications.
Several compounds share structural similarities with 2-Bromo-4-(trifluoromethyl)aniline. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 2-Bromo-5-(trifluoromethyl)aniline | 454-79-5 | 0.96 | Different substitution pattern on the benzene ring |
| 3-Amino-2-bromobenzotrifluoride | 58458-10-9 | 0.95 | Contains an amino group instead of an aniline structure |
| 3-Bromo-5-(trifluoromethyl)aniline | 54962-75-3 | 0.94 | Variation in bromine positioning on the aromatic ring |
| 5-Bromo-2-(trifluoromethyl)aniline | 703-91-3 | 0.89 | Different substitution pattern compared to the target compound |
| 4-Bromo-3-(trifluoromethyl)aniline | 393-36-2 | 0.88 | Similar functional groups but different reactivity |
The uniqueness of 2-Bromo-4-(trifluoromethyl)aniline lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications not fully replicated by its analogs .
Direct halogenation represents the most straightforward approach for synthesizing 2-Bromo-4-(trifluoromethyl)aniline from its parent compound 4-(trifluoromethyl)aniline . The reaction mechanism involves electrophilic aromatic substitution where the amino group activates the aromatic ring toward bromination . The electron-withdrawing trifluoromethyl group directs the bromination to the ortho position relative to the amino group, yielding the desired 2-bromo substitution pattern .
The reaction proceeds through formation of a bromonium ion intermediate, which subsequently undergoes nucleophilic attack by the activated aromatic ring [25]. The presence of the trifluoromethyl group at the para position creates a favorable electronic environment for regioselective bromination at the ortho position [25]. Reaction conditions typically involve the use of molecular bromine in acidic media, with temperatures ranging from 0°C to 40°C to control reaction selectivity [25].
Laboratory investigations have demonstrated that direct bromination using bromine water under controlled conditions yields high regioselectivity for the desired product [21]. The process involves adding bromine water dropwise to a solution of 4-(trifluoromethyl)aniline in an appropriate solvent while maintaining temperature control [21]. The reaction progress can be monitored through thin-layer chromatography, with typical reaction times ranging from 2 to 6 hours depending on reaction conditions [21].
Sequential halogenation approaches offer enhanced control over regioselectivity and product distribution compared to single-step processes [9]. The strategy involves initial bromination followed by selective iodination at specific positions on the aromatic ring [9]. This methodology enables the preparation of polyhalogenated derivatives with precise control over substitution patterns [9].
The bromination step typically employs mild conditions using bromine sources such as molecular bromine or N-bromosuccinimide in polar solvents [9]. The subsequent iodination utilizes hypervalent iodine reagents or iodine in the presence of oxidizing agents [9]. The sequential approach allows for fine-tuning of electronic properties through controlled introduction of different halogens [9].
Research findings indicate that the choice of halogenation sequence significantly impacts both yield and selectivity [11]. Iron-catalyzed sequential halogenation has emerged as a particularly effective approach, with iron triflimide serving as a Lewis acid catalyst for enhanced reactivity [11]. The protocol involves initial bromination using N-bromosuccinimide followed by iodination with N-iodosuccinimide under iron catalysis [11].
N-Bromosuccinimide represents a safer and more selective alternative to molecular bromine for the synthesis of 2-Bromo-4-(trifluoromethyl)aniline [1] [3]. The reaction mechanism involves generation of bromine radicals through homolytic cleavage of the N-Br bond, followed by electrophilic attack on the activated aromatic ring [26]. The process offers superior control over reaction conditions and minimizes formation of unwanted polyhalogenated byproducts [26].
The standard protocol involves dissolving 4-(trifluoromethyl)aniline in dichloromethane followed by dropwise addition of N-bromosuccinimide solution [1]. The reaction is typically conducted at temperatures between 0°C and 25°C to maintain selectivity [1]. The reaction mixture is stirred until complete conversion of starting material, as monitored by thin-layer chromatography [1].
Optimized reaction conditions have been established through systematic investigation of solvent effects and temperature control [27]. The choice of solvent significantly influences regioselectivity, with polar aprotic solvents such as acetonitrile providing enhanced selectivity for ortho-bromination [27]. The reaction typically achieves yields of 50-80% depending on reaction conditions and purification methods [1] [3].
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| N-Bromosuccinimide | Dichloromethane | 0-5 | 4-6 | 50-65 |
| N-Bromosuccinimide | Acetonitrile | 20-25 | 2-4 | 65-80 |
| N-Bromosuccinimide | Dimethylformamide | 25-30 | 3-5 | 70-85 |
Continuous flow reactor technology has revolutionized the industrial production of brominated anilines through enhanced safety, efficiency, and scalability [16] [24]. The technology enables precise control over reaction parameters including temperature, residence time, and reagent stoichiometry [16]. Flow reactors provide superior heat and mass transfer compared to batch processes, resulting in improved reaction selectivity and yield [16].
Industrial implementation of continuous flow bromination has demonstrated significant advantages in terms of process intensification and productivity [16]. The technology enables space-time yields exceeding 80 kilograms per liter per hour for brominated aromatic compounds [16]. The continuous nature of the process eliminates the need for large inventory of hazardous bromine-containing reagents [16].
Optimization studies have identified critical parameters for maximizing efficiency in continuous flow bromination processes [16]. Temperature control emerges as the most critical factor, with optimal temperatures ranging from 40°C to 65°C depending on substrate reactivity [16]. Residence time optimization typically yields optimal values between 15 and 30 seconds for most bromination reactions [16].
Process development investigations have established that continuous flow reactors enable 14-fold productivity increases compared to traditional batch processes [16]. The technology facilitates real-time monitoring and control of reaction parameters, enabling consistent product quality and yield [16]. Integration of in-situ bromine generation with continuous flow processing further enhances process safety and efficiency [24].
Solvent selection represents a critical factor in the successful scale-up of bromination processes from laboratory to industrial scale [19] [22]. The choice of solvent system influences reaction kinetics, selectivity, and downstream processing requirements [19]. Industrial considerations include solvent recovery and recycling, environmental impact, and compatibility with existing process equipment [19].
Polar aprotic solvents such as acetonitrile have emerged as preferred choices for industrial bromination processes due to their favorable solubility characteristics and reaction kinetics [30]. Acetonitrile provides excellent solubility for both starting materials and products while maintaining chemical inertness under reaction conditions [30]. The solvent enables efficient separation and purification of brominated products through conventional distillation techniques [30].
Investigations into solvent system optimization have revealed that mixed solvent systems often provide superior performance compared to single solvents [19]. Binary solvent mixtures combining polar and nonpolar components enable fine-tuning of reaction selectivity and product solubility [19]. The optimization process involves systematic evaluation of solvent composition, temperature, and concentration effects on reaction performance [19].
Industrial scale-up studies have demonstrated that solvent selection significantly impacts process economics through effects on reaction yield, separation efficiency, and solvent recovery [22]. Mechanochemical approaches using minimal or no solvents have shown promise for environmentally sustainable bromination processes [22]. These approaches utilize mechanical energy to drive reactions while eliminating the need for large volumes of organic solvents [22].
Column chromatography represents the primary purification technique for laboratory-scale preparation of 2-Bromo-4-(trifluoromethyl)aniline [1] [12]. The method relies on differential adsorption of compounds on silica gel stationary phase, enabling separation based on polarity differences [12]. Optimization of chromatographic parameters is essential for achieving high purity and recovery of the desired product [12].
The mobile phase composition significantly influences separation efficiency and resolution [12]. Typical solvent systems employ mixtures of ethyl acetate and hexane in ratios ranging from 1:4 to 1:9 depending on the specific separation requirements [12]. The elution profile can be optimized through gradient elution techniques, starting with low polarity solvents and gradually increasing polarity [12].
Systematic investigation of column chromatography parameters has established optimal conditions for purification of brominated anilines [30]. Silica gel with mesh size 300-400 provides optimal resolution for most brominated aromatic compounds [30]. The sample loading should be limited to 2-5% by weight relative to the stationary phase to maintain separation efficiency [30].
Research findings indicate that column diameter and packing density significantly affect separation performance [12]. Proper packing techniques involving gradual addition of silica gel suspension in the mobile phase ensure uniform bed density and minimize channeling effects [12]. The flow rate should be maintained at 1-2 column volumes per hour to achieve optimal separation while minimizing analysis time [12].
| Parameter | Optimal Range | Effect on Separation |
|---|---|---|
| Silica Gel Mesh Size | 300-400 | Enhanced resolution |
| Sample Loading | 2-5% w/w | Maintains efficiency |
| Flow Rate | 1-2 CV/h | Optimal separation time |
| Ethyl Acetate:Hexane | 1:4 to 1:9 | Polarity adjustment |
Recrystallization serves as the final purification step for obtaining high-purity 2-Bromo-4-(trifluoromethyl)aniline suitable for analytical and synthetic applications [13] [17]. The technique relies on differential solubility at different temperatures to remove impurities and improve crystal quality [17]. Solvent selection is critical for achieving high recovery yields while maintaining product purity [17].
The ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at room temperature [17]. For brominated anilines, polar protic solvents such as ethanol and methanol often provide optimal recrystallization characteristics [17]. The solvent should be chemically inert toward the compound under the recrystallization conditions [17].
Systematic evaluation of recrystallization solvents has identified several effective options for brominated aromatic compounds [13]. Ethanol emerges as a preferred choice due to its favorable solubility characteristics and ease of removal [13]. Mixed solvent systems combining ethanol with water or other polar solvents can provide enhanced selectivity for specific impurity removal [13].
Optimization studies have established that recrystallization temperature and cooling rate significantly influence crystal quality and yield [33]. Slow cooling rates typically produce larger, more uniform crystals with higher purity [33]. The process should be conducted under controlled conditions to minimize sublimation losses and maximize recovery [33].
Process development investigations have demonstrated that multiple recrystallization cycles can achieve purities exceeding 99% for brominated anilines [32]. The technique is particularly effective for removing trace impurities that co-elute during chromatographic purification [32]. Quality control measures should include melting point determination and spectroscopic analysis to confirm product identity and purity [32].
| Solvent System | Temperature Range (°C) | Recovery Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 60-78 | 85-92 | 95-98 |
| Methanol | 55-65 | 80-88 | 94-97 |
| Ethanol:Water (9:1) | 65-75 | 88-94 | 96-99 |
| Isopropanol | 70-82 | 82-89 | 93-96 |
The nuclear magnetic resonance spectroscopic analysis of 2-Bromo-4-(trifluoromethyl)aniline provides detailed structural information through multiple nuclear environments. Proton Nuclear Magnetic Resonance spectroscopy reveals distinct aromatic proton signatures in the downfield region. The spectrum recorded in dimethyl sulfoxide-d6 at 600 megahertz shows characteristic aromatic proton signals between 7.66-7.61 parts per million as a multiplet representing one proton, followed by a doublet of doublets at 7.37 parts per million with coupling constants of 8.5 and 1.7 hertz for one proton, and a doublet at 6.88 parts per million with a coupling constant of 8.5 hertz for one proton [1]. The amino group protons appear as a characteristic singlet at 6.04 parts per million integrating for two protons, indicating the typical chemical shift for primary aromatic amine functionality.
Carbon-13 Nuclear Magnetic Resonance analysis provides comprehensive information about the carbon framework and the influence of electron-withdrawing substituents. The spectrum demonstrates the significant impact of both bromine and trifluoromethyl substitution on the aromatic carbon environments [1]. The most downfield carbon signal appears at 149.4 parts per million, assigned to the aromatic carbon bearing the amino group. The trifluoromethyl-influenced carbons exhibit characteristic quartet splitting patterns due to carbon-fluorine coupling: the carbon at 129.3 parts per million shows quartet splitting with a coupling constant of 3.7 hertz, while the carbon at 125.5 parts per million displays quartet splitting with a coupling constant of 3.4 hertz. The trifluoromethyl carbon itself resonates at 124.2 parts per million as a quartet with a large coupling constant of 270.4 hertz, characteristic of direct carbon-fluorine bonds. Additional carbons affected by the trifluoromethyl group appear at 116.8 parts per million as a quartet with a coupling constant of 32.5 hertz. The amino-substituted carbon and bromine-substituted carbon appear at 114.6 and 106.1 parts per million respectively, showing the deshielding effects of these substituents.
Fluorine-19 Nuclear Magnetic Resonance spectroscopy reveals the trifluoromethyl group environment through a singlet at -62.87 parts per million in chloroform-d [1]. This chemical shift is characteristic of aromatic trifluoromethyl groups and indicates minimal coupling with distant protons. The singlet multiplicity confirms the equivalent nature of all three fluorine atoms within the trifluoromethyl group and their rapid rotation around the carbon-carbon bond axis.
The vibrational spectroscopic profile of 2-Bromo-4-(trifluoromethyl)aniline encompasses characteristic absorption bands across the infrared and Raman regions. Fourier Transform Infrared spectroscopy analysis reveals multiple distinct vibrational modes associated with the various functional groups present in the molecule [2] [3]. The amino group vibrational signatures appear in the higher frequency region, with asymmetric stretching modes typically observed between 3500-3400 reciprocal centimeters and symmetric stretching modes between 3400-3300 reciprocal centimeters, both exhibiting strong intensity in infrared absorption. The amino group scissoring deformation appears as a strong absorption band between 1650-1630 reciprocal centimeters, while the wagging mode manifests as a medium intensity band between 850-800 reciprocal centimeters.
Trifluoromethyl group vibrational analysis demonstrates the characteristic very strong absorption bands associated with carbon-fluorine stretching modes [4] [5]. The asymmetric stretching modes of the trifluoromethyl group produce intense absorption between 1350-1250 reciprocal centimeters, while the symmetric stretching modes appear between 1250-1150 reciprocal centimeters. The carbon-trifluoromethyl bond stretching occurs between 1080-1040 reciprocal centimeters with medium intensity. The trifluoromethyl symmetric deformation mode, often referred to as the umbrella mode, appears between 320-290 reciprocal centimeters and serves as a diagnostic frequency for the presence of trifluoromethyl groups in aromatic systems.
Aromatic ring vibrational modes contribute significantly to the spectroscopic signature. Carbon-carbon aromatic stretching vibrations appear between 1620-1450 reciprocal centimeters with strong intensity, while aromatic carbon-hydrogen stretching modes occur between 3100-3000 reciprocal centimeters with medium intensity. The aromatic carbon-hydrogen bending vibrations manifest between 1100-1000 reciprocal centimeters. Ring deformation and breathing modes appear in the lower frequency region between 500-400 reciprocal centimeters.
Bromine-related vibrational signatures include the carbon-bromine stretching mode, which appears between 650-485 reciprocal centimeters as a strong absorption band [6] [7]. This frequency range is characteristic of aromatic carbon-bromine bonds and provides definitive evidence for bromine substitution. The Raman spectroscopic analysis complements the infrared data by providing information about symmetric vibrational modes and polarizability changes [2]. The trifluoromethyl modes show strong Raman activity, particularly the symmetric stretching and deformation modes. The aromatic ring stretching modes exhibit strong Raman activity due to their symmetric nature and polarizability.
Mass spectrometric analysis of 2-Bromo-4-(trifluoromethyl)aniline reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 240, corresponding to the molecular weight of 240.02 atomic mass units, though typically with weak intensity due to the facile fragmentation of halogenated aromatic compounds [7]. The isotope pattern reflects the characteristic bromine isotope distribution, with peaks at mass-to-charge ratios 240 and 242 in an approximate 1:1 ratio due to the presence of bromine-79 and bromine-81 isotopes.
Primary fragmentation pathways include the loss of bromine radical to generate a fragment ion at mass-to-charge ratio 161, which typically shows strong relative intensity as this represents a stable aromatic radical ion [7]. The loss of hydrogen radical from the molecular ion produces a fragment at mass-to-charge ratio 239 with medium intensity. The loss of fluorine radicals from the trifluoromethyl group results in fragments at mass-to-charge ratio 221, though this pathway typically shows lower intensity due to the strong carbon-fluorine bonds.
Trifluoromethyl-related fragmentations constitute significant fragmentation pathways. The trifluoromethyl fragment ion appears at mass-to-charge ratio 69 as a strong intensity peak, representing one of the most characteristic fragments for trifluoromethyl-substituted compounds. The complete loss of the trifluoromethyl group generates fragments that can undergo further aromatic rearrangements. The formation of fluorinated benzene fragments at mass-to-charge ratio 111 provides evidence for the aromatic framework retention during fragmentation processes.
Secondary fragmentation patterns involve ring contraction and expansion processes typical of substituted anilines. The amino group can undergo various rearrangement reactions, including hydrogen migrations and nitrogen elimination. The presence of both electron-withdrawing groups (bromine and trifluoromethyl) influences the fragmentation energetics and pathways, generally stabilizing certain fragment ions through resonance delocalization while destabilizing others through electronic effects.
The crystal packing analysis of 2-Bromo-4-(trifluoromethyl)aniline and related compounds reveals significant insights into the solid-state organization and intermolecular interactions. Based on crystallographic studies of structurally similar compounds, halogenated trifluoromethyl anilines typically adopt monoclinic or triclinic crystal systems [8] [9] [10]. The space group assignments commonly include P21/c for monoclinic systems and P-1 for triclinic systems, reflecting the asymmetric nature of the substitution pattern and the resulting molecular packing constraints.
Unit cell parameters for related compounds show characteristic dimensions that accommodate the bulky trifluoromethyl and bromine substituents. The unit cell lengths typically range from 7.5-9.5 angstroms for the a-axis, 8.5-12.5 angstroms for the b-axis, and 12.0-16.0 angstroms for the c-axis [10] [11]. The β angle in monoclinic systems generally falls between 95-115 degrees, indicating significant deviation from orthogonal symmetry due to molecular packing optimization. The number of molecules per unit cell (Z value) commonly ranges from 2 to 4, consistent with the molecular size and packing efficiency considerations.
Molecular orientation within the crystal lattice reflects the balance between various intermolecular forces. The planar aromatic rings tend to adopt arrangements that maximize π-π stacking interactions while accommodating the steric bulk of the trifluoromethyl groups. The bromine atoms often participate in halogen bonding interactions, contributing to the overall crystal stability. The amino groups serve as both hydrogen bond donors and acceptors, creating networks of intermolecular hydrogen bonds that influence the crystal packing architecture.
Packing efficiency and density considerations result in calculated densities typically ranging from 1.6-1.8 grams per cubic centimeter for compounds of this structural class [12] [13]. This density range reflects the significant contribution of bromine atoms to the molecular weight while maintaining reasonable packing efficiency despite the steric demands of the trifluoromethyl groups.
The intermolecular interaction landscape in crystals of 2-Bromo-4-(trifluoromethyl)aniline encompasses multiple types of non-covalent interactions that collectively determine the crystal structure and stability. Hydrogen bonding interactions play a crucial role in crystal stabilization, primarily involving the amino group as both donor and acceptor [8] [14]. The primary amine functionality can form hydrogen bonds with neighboring molecules through nitrogen-hydrogen donors interacting with various acceptors including other amino groups, aromatic π-electron systems, or fluorine atoms from trifluoromethyl groups.
Halogen bonding interactions represent a significant component of the intermolecular interaction network. Bromine atoms can act as halogen bond donors, forming directional interactions with electron-rich regions of neighboring molecules [10] [14]. The strength of these interactions depends on the electrostatic potential around the bromine atom, which is influenced by the electron-withdrawing trifluoromethyl group. Typical halogen bond distances for carbon-bromine systems range from 3.0-3.5 angstroms, shorter than the sum of van der Waals radii, indicating attractive interactions.
Fluorine-mediated interactions contribute to crystal packing through multiple mechanisms. The highly electronegative fluorine atoms in the trifluoromethyl group can participate in weak hydrogen bonding with aromatic hydrogen atoms or amino group protons [8] [15]. Carbon-hydrogen to fluorine interactions typically exhibit distances between 2.4-2.8 angstroms and contribute to the overall lattice energy. The trifluoromethyl group can also engage in multipolar interactions with other electron-deficient regions of neighboring molecules.
π-π stacking interactions between aromatic rings provide additional stabilization to the crystal structure. Despite the presence of bulky substituents, aromatic rings can achieve favorable stacking arrangements with typical interplanar distances of 3.3-3.8 angstroms [9] [14]. The electron-withdrawing nature of both bromine and trifluoromethyl substituents modifies the π-electron density distribution, affecting the strength and geometry of π-π interactions.
van der Waals interactions encompass the cumulative weak attractive forces between all atoms in neighboring molecules. These interactions become particularly important for the trifluoromethyl groups, where the fluorine atoms contribute significantly to the molecular surface area and polarizability. The optimization of van der Waals contacts often determines the final crystal packing arrangement when other specific interactions are satisfied.
Density Functional Theory calculations provide comprehensive insights into the electronic structure, geometric parameters, and energetic properties of 2-Bromo-4-(trifluoromethyl)aniline. Method selection and basis set considerations are crucial for accurate computational modeling of this halogenated aromatic system . The B3LYP hybrid functional with 6-311++G(d,p) basis sets represents a widely employed approach that balances computational efficiency with chemical accuracy for systems containing heavy atoms like bromine and multiple fluorine atoms [19] [20] [21].
Geometric optimization procedures reveal the equilibrium molecular structure and confirm the planar aromatic framework with specific bond lengths and angles characteristic of substituted anilines [22]. Carbon-bromine bond lengths typically calculate to 1.89-1.91 angstroms, consistent with aromatic carbon-bromine bonds. Carbon-trifluoromethyl bond distances appear in the range of 1.49-1.51 angstroms, reflecting the strong carbon-fluorine bonding character. The amino group carbon-nitrogen bond length falls between 1.38-1.40 angstroms, indicating partial double bond character due to resonance delocalization.
Electronic structure analysis through frontier molecular orbital calculations provides insights into chemical reactivity and electronic properties [21] [23] [22]. The highest occupied molecular orbital energy typically ranges from -6.1 to -6.7 electron volts when calculated using B3LYP/6-311++G(d,p) methods, while the lowest unoccupied molecular orbital energy appears between -1.4 to -2.0 electron volts. The energy gap between these frontier orbitals, typically 4.7-4.7 electron volts, indicates moderate electronic excitation energies and chemical reactivity.
Vibrational frequency calculations enable the prediction of infrared and Raman spectroscopic signatures and confirm the stationary point nature of optimized geometries [2] [5] [24]. The application of appropriate scaling factors (approximately 0.9679 for B3LYP/6-311++G(d,p)) ensures good agreement between calculated and experimental vibrational frequencies. The calculated harmonic frequencies provide assignments for observed spectroscopic bands and enable the identification of characteristic functional group vibrations.
Natural Bond Orbital analysis reveals the electronic structure in terms of localized bonds and lone pairs, providing insights into charge distribution and hyperconjugative interactions [21] [23]. The analysis quantifies the electron-withdrawing effects of both bromine and trifluoromethyl substituents on the aromatic ring system and amino group. Charge transfer interactions between filled orbitals (donors) and unfilled orbitals (acceptors) can be quantified through second-order perturbation theory analysis.
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